3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride
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Overview
Description
3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is characterized by its intricate structure, which includes multiple carboxyethyl and hydroxyethyl groups, making it a significant molecule in biochemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride involves multiple steps, starting from simpler organic moleculesThe final step involves the addition of hydrochloride to form the dihydrochloride salt, which enhances the compound’s solubility and stability .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production. Quality control measures, including chromatography and spectroscopy, are employed to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which are useful in studying redox processes in biological systems.
Reduction: Reduction reactions can modify the porphyrin ring, altering its electronic properties and making it suitable for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include various porphyrin derivatives with altered electronic and structural properties. These derivatives are valuable in research and industrial applications, including catalysis and photodynamic therapy .
Scientific Research Applications
3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride involves its interaction with molecular targets such as proteins and enzymes. The compound’s porphyrin ring can coordinate with metal ions, forming complexes that participate in redox reactions. These complexes can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[13,18-bis(2-amino-2-oxo-ethyl)-3,12,17-tris(2-carboxyethyl)-2-(carboxymethyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,5,6,7,10,12,17-octahydrocorrin-7-yl]propanoic acid;cobalt
- 2-Carboxyethyl acrylate
Uniqueness
What sets 3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride apart from similar compounds is its specific combination of functional groups, which confer unique electronic and structural properties. These properties make it particularly valuable in research and industrial applications where precise control over chemical reactivity is required .
Properties
Molecular Formula |
C34H58Cl2N4O6 |
---|---|
Molecular Weight |
689.7 g/mol |
IUPAC Name |
3-[18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C34H56N4O6.2ClH/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;/h16-17,19-20,22-30,33,35-40H,7-14H2,1-6H3,(H,41,42)(H,43,44);2*1H |
InChI Key |
KSSSHVGBNFHABT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC3C(=C(C(N3)CC4C(C(C(N4)CC5C(=C(C(N5)CC(C1CCC(=O)O)N2)CCC(=O)O)C)C)C(C)O)C)C(C)O.Cl.Cl |
Origin of Product |
United States |
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